7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Quality control Procurement specification Heterocyclic building blocks

Sourcing a reliable, regioisomerically pure pyrazolo[4,3-c]pyridine scaffold with orthogonal reactive handles is a critical bottleneck in medchem campaigns. 7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1956380-86-1) directly resolves this: • 7-Cl handle enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for hinge-binding motif installation. • 3-Me group preserves the tolerated N-1 substitution pattern validated in kinase and anti-infective SAR. • Batch-specific NMR/HPLC/GC documentation ensures reaction reproducibility across 50-200 analog libraries. Supplied with full analytical traceability for immediate hit-to-lead synthesis.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B11914086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C2C=NC=C(C2=NN1)Cl
InChIInChI=1S/C7H6ClN3/c1-4-5-2-9-3-6(8)7(5)11-10-4/h2-3H,1H3,(H,10,11)
InChIKeyOSFDACBSZPBZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: Purity and Structural Definition


7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1956380-86-1) is a heteroaromatic building block belonging to the pyrazolo[4,3-c]pyridine scaffold, a privileged chemotype in kinase inhibitor and anti-infective drug discovery [1]. This compound features a chlorine atom at the 7-position and a methyl group at the 3-position of the fused pyrazole-pyridine core (molecular formula C7H6ClN3, MW 167.60), and is commercially available at standard purity levels of 97% to ≥98% with batch-specific analytical documentation (NMR, HPLC, GC) .

Substitution Pattern Specificity vs. Regioisomeric Analogs


Within pyrazolo[4,3-c]pyridine-based programs, the nature and position of substituents dictate both downstream synthetic accessibility and biological target engagement. The 7-chloro substituent serves as a versatile Pd-catalyzed cross-coupling handle, while the 3-methyl group modulates steric and electronic properties at the pyrazole ring [1]. Unsubstituted or 4-chloro regioisomers exhibit distinct reactivity profiles and generally require different coupling conditions, and the absence of the 3-methyl group can alter kinase selectivity or PPI inhibition potency by more than 2-fold in published SAR campaigns [2]. Consequently, substituting with the des-chloro, des-methyl, or regioisomeric analogs introduces systematic variables that compromise reaction reproducibility and SAR continuity.

Evidence Differentiating This Scaffold from Closest Analogs


Commercial Purity Grade Comparison vs. 4-Chloro and Des-methyl Analogs

7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is supplied at 97% (Bidepharm) to NLT 98% (MolCore) purity, with batch-specific NMR, HPLC, and GC documentation . The 4-chloro-3-methyl regioisomer (CAS 120422-93-7) is commercially available at a lower 95% specification (AKSci) . The des-chloro analog 3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 120422-91-5) is offered at 97% (ChemScene) but lacks the synthetic handle provided by the chlorine atom . Higher and more tightly controlled purity specifications reduce the risk of introducing regioisomeric or dehalogenated impurities that can confound cross-coupling stoichiometry and biological assay interpretation.

Quality control Procurement specification Heterocyclic building blocks

Scaffold Validation in PEX14-PEX5 PPI Inhibition

The pyrazolo[4,3-c]pyridine core was identified as the first-in-class scaffold for inhibiting the PEX14-PEX5 protein-protein interaction essential for glycosomal protein import in Trypanosoma parasites [1]. The parent pyrazolo[4,3-c]pyridine hit (compound 1) displayed a KD of 163 μM by NMR CSP and EC50 values of 265 μM (TbPEX14) and 539 μM (TcPEX14) in AlphaScreen assays [1]. SAR exploration demonstrated that N-1 methylation of the pyrazole ring (analogous to the 3-methyl substituent in the target compound) is tolerated and can be leveraged for modular diversification without abolishing PPI inhibitory activity [1]. While 7-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine itself has not been directly profiled in this assay, the scaffold's established tractability provides a validated starting point for SAR expansion.

Trypanosomiasis Antiparasitic drug discovery Protein-protein interaction inhibitors

Kinase Inhibitor Scaffold Privilege in c-Met and ERK Programs

The pyrazolo[4,3-c]pyridine core has been independently validated as a kinase-inhibitory scaffold by multiple drug discovery programs. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives achieved c-Met IC50 values as low as 68 nM with >50-fold selectivity over other tyrosine kinases [1]. Separately, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors of ERK demonstrated potent target engagement and in vivo tumor regression [2]. The 7-chloro substituent on the target compound provides a direct synthetic anchor for installing the aryl/heteroaryl groups that occupy the kinase hinge region or selectivity pocket in these chemotypes, while the 3-methyl group mimics the methyl substitution frequently observed in optimized kinase inhibitors [3].

Kinase inhibitor Cancer therapeutics ATP-competitive inhibitors

Synthetic Versatility via Pd-Catalyzed Cross-Coupling

The chlorine atom at the 7-position of the pyrazolo[4,3-c]pyridine ring is a demonstrated leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. In contrast, the 4-chloro regioisomer requires different catalyst systems and often gives reduced yields due to electronic deactivation at that position . The combination of a 7-chloro handle with a 3-methyl group creates a uniquely addressable bifunctional intermediate: the chlorine enables C-C or C-N bond formation, while the methyl group remains inert under standard coupling conditions, eliminating the need for protecting group strategies that are required with the des-methyl analog .

Palladium catalysis Cross-coupling Library synthesis Late-stage functionalization

Key Research and Industrial Applications


PEX14-PEX5 PPI Inhibitor Libraries for Antiparasitic Discovery

Use 7-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a key intermediate for the construction of focused compound libraries targeting the PEX14-PEX5 protein-protein interaction in Trypanosoma brucei and Trypanosoma cruzi. The scaffold has been validated with a lead compound showing KD = 163 μM and EC50 = 265 μM (TbPEX14) . The 7-chloro position enables Suzuki-Miyaura coupling to install diverse aromatic groups occupying the Trp and Phe hotspots of the PEX14 NTD, while the 3-methyl group maintains the tolerated N-1 substitution pattern. Parallel synthesis of 50–200 analogs from this single intermediate can accelerate hit-to-lead optimization for Chagas disease and human African trypanosomiasis .

Kinase Inhibitor Lead Generation via Palladium-Catalyzed Derivatization

Employ 7-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a diversification-ready scaffold for generating ATP-competitive kinase inhibitor candidates. The pyrazolo[4,3-c]pyridine core has yielded c-Met inhibitors with IC50 = 68 nM and >50-fold selectivity , as well as ERK inhibitors achieving tumor regression in BRAFV600E xenograft models . The 7-chloro position can be elaborated via Buchwald-Hartwig amination or Suzuki coupling to introduce hinge-binding motifs, while the 3-methyl substituent mimics the methyl groups present in optimized kinase chemotypes such as crizotinib and SCH772984. This approach supports medicinal chemistry programs targeting oncology indications with high unmet need .

Anxiolytic Agent Discovery Targeting GABA Receptors

Leverage 7-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a synthetic precursor for generating pyrazolo[4,3-c]pyridine derivatives with affinity for central benzodiazepine/GABAA receptors. Prior art demonstrates that aryl-fused pyrazolo[4,3-c]pyridines exhibit higher affinity for central benzodiazepine receptors than diazepam while showing reduced anticonvulsant and sedative activity . The 7-chloro position provides a handle for introducing aryl or heteroaryl groups that modulate receptor subtype selectivity, while the 3-methyl group influences metabolic stability. This application is relevant for neuroscience-focused drug discovery programs seeking non-sedating anxiolytic candidates .

Multi-Target Anti-Infective Fragment Elaboration

Utilize 7-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a fragment-elaboration starting point for synthesizing compounds with dual or multi-target anti-infective profiles. The pyrazolo[4,3-c]pyridine core has demonstrated activity in antitubercular campaigns with MIC values ranging from 24.72 μM to >200 μM against Mycobacterium tuberculosis H37Rv , and in antiparasitic programs as described above. The orthogonal 7-chloro and 3-methyl functionalities enable systematic exploration of structure-activity relationships across multiple pathogen targets, maximizing the probability of identifying broad-spectrum lead compounds for neglected tropical diseases and drug-resistant tuberculosis .

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